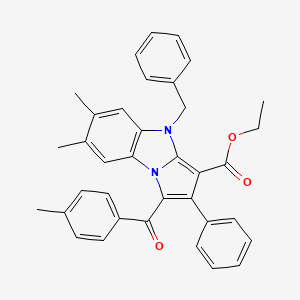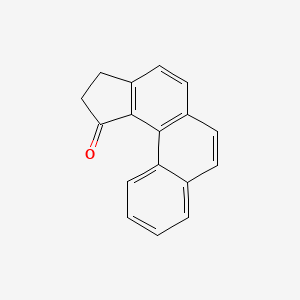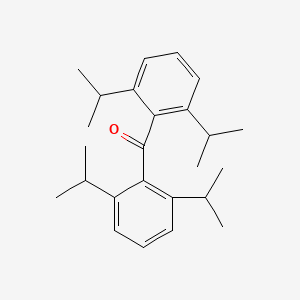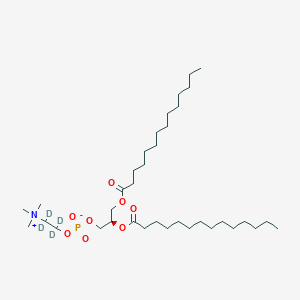![molecular formula C20H16O2 B11938141 (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol CAS No. 62314-68-5](/img/structure/B11938141.png)
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol is a polycyclic aromatic hydrocarbon derivative. This compound is of significant interest due to its structural complexity and potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique stereochemistry and the presence of multiple fused aromatic rings, which contribute to its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol typically involves multi-step organic reactions. One common method includes the reduction of a diastereomeric mixture using sodium borohydride (NaBH4), followed by epimerization of the hydroxyl group through a Mitsunobu reaction and subsequent ester hydrolysis . This method ensures the production of a highly pure target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can modify the aromatic rings and hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like NaBH4 for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include epoxides, reduced aromatic compounds, and substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Industry: Although specific industrial applications are limited, its study contributes to the understanding of polycyclic aromatic hydrocarbons in various industrial processes.
作用機序
The mechanism of action of (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can bind to DNA, RNA, and proteins, causing mutations and potentially leading to carcinogenesis . The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are primarily those related to xenobiotic metabolism .
類似化合物との比較
Similar Compounds
Benzo[a]pyrene-7,8-diol: Another polycyclic aromatic hydrocarbon with similar reactivity and biological activity.
(7R,8S,8aR,9aS)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol: A structurally related compound with similar stereochemistry and reactivity.
Uniqueness
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol is unique due to its specific stereochemistry and the presence of multiple fused aromatic rings, which contribute to its distinct reactivity and biological effects. Its ability to form reactive epoxide intermediates and bind to biological macromolecules sets it apart from other similar compounds.
特性
CAS番号 |
62314-68-5 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
(7R,8R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H16O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-7,10,17,20-22H,8-9H2/t17-,20-/m1/s1 |
InChIキー |
BZKFNBASVGRQMC-YLJYHZDGSA-N |
異性体SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@H]([C@@H]1O)O |
正規SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(S)-cyclopropyl(pyridin-2-yl)methyl]-3-[4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B11938118.png)

![2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)


![(�) 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-[(cis)-3,3,5-trimethylcyclohexyl]-1H-benzimidazol-5-yl)propanoic acid](/img/structure/B11938152.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)
